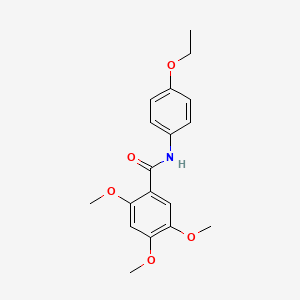
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide, also known as Quizalofop-p-ethyl, is a post-emergent herbicide that is widely used in agricultural practices. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and is known for its selective control of grass weeds in crops such as soybean, maize, and cotton.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), which is an enzyme that is essential for fatty acid synthesis in plants. This inhibition leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes in the plant and eventually leads to its death. The herbicide is highly selective for grass weeds because they have a higher sensitivity to ACC inhibition compared to broadleaf weeds.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic organisms such as algae and crustaceans. In plants, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been found to cause a reduction in photosynthesis, respiration, and transpiration, which eventually leads to plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl is a widely used herbicide in agricultural practices and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a well-established mechanism of action. However, its use is limited to grass weed control, and it can be toxic to some aquatic organisms. In addition, its application in non-crop areas may have unintended environmental consequences.
Direcciones Futuras
There are several areas of future research for 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl. One area is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area is the study of its potential application in integrated weed management systems, which combine multiple weed control methods to reduce the reliance on herbicides. Finally, there is a need for more research on the environmental fate and toxicity of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl, particularly in non-crop areas where its use may have unintended consequences.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl involves the reaction of 4-chloro-3,5-dimethylphenol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. The synthesis method is well established and has been described in several publications.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling grass weeds in crops. It has also been studied for its potential application in weed management in non-crop areas such as roadsides, railways, and industrial sites. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been studied for its environmental fate and toxicity, as well as its potential impact on non-target organisms.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-6-14(7-11(2)16(10)18)21-9-15(20)19-13-5-3-4-12(17)8-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHNMATIWKINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)



![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)

![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
